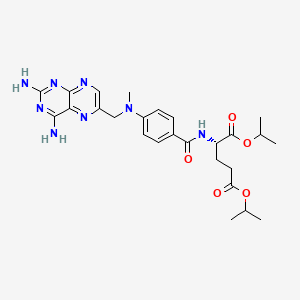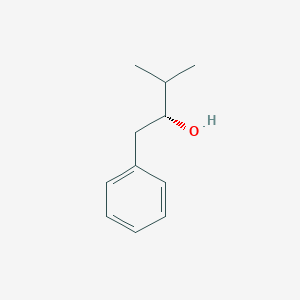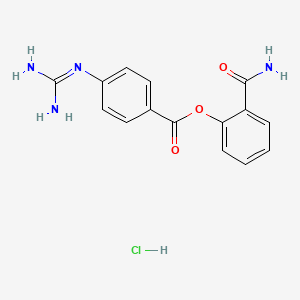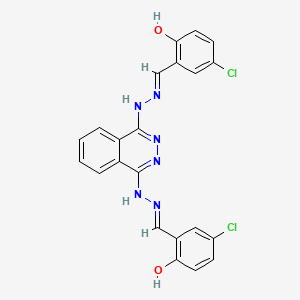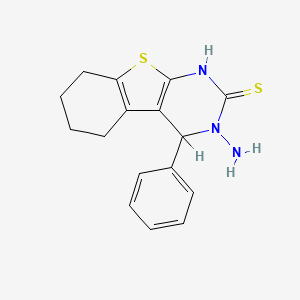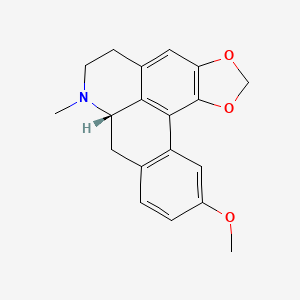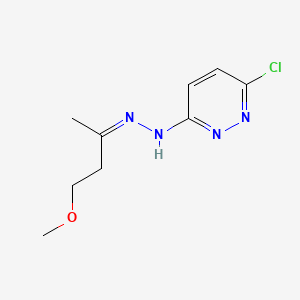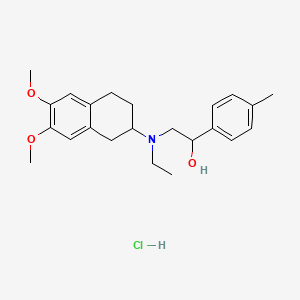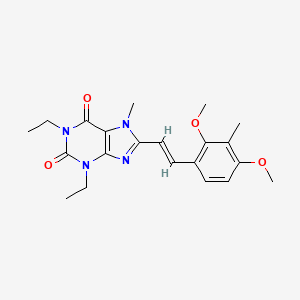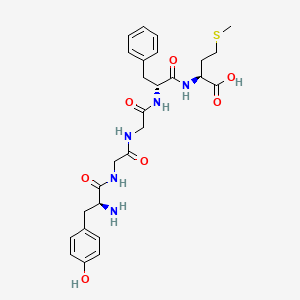
5-Met-enkephalin, 4-d-phe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Met-enkephalin, 4-d-phe: is a synthetic analog of the naturally occurring opioid peptide, methionine enkephalin. Methionine enkephalin is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are endogenous opioid peptides that play a crucial role in modulating pain and other physiological processes by binding to opioid receptors in the central and peripheral nervous systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Met-enkephalin, 4-d-phe involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: 5-Met-enkephalin, 4-d-phe can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various peptide analogs with modified amino acid sequences.
科学的研究の応用
Chemistry: 5-Met-enkephalin, 4-d-phe is used as a tool compound to study the structure-activity relationships of opioid peptides. It helps in understanding the binding affinity and selectivity of opioid receptors .
Biology: In biological research, this compound is used to investigate the role of enkephalins in pain modulation, stress response, and immune function. It is also used to study the distribution and function of opioid receptors in different tissues .
Medicine: this compound has potential therapeutic applications in pain management and neuroprotection. It is being explored as a candidate for developing new analgesics with fewer side effects compared to traditional opioids .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new opioid receptor agonists and antagonists. It serves as a reference standard in quality control and analytical testing .
作用機序
5-Met-enkephalin, 4-d-phe exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. Upon binding, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels. This results in the modulation of ion channels, leading to hyperpolarization of neurons and reduced neurotransmitter release .
Molecular Targets and Pathways:
Delta-opioid receptor: High affinity and selectivity.
GPCR signaling: Inhibition of adenylate cyclase, reduction in cAMP levels.
Ion channels: Modulation of calcium and potassium channels.
類似化合物との比較
Leucine enkephalin: Another form of enkephalin with leucine at the C-terminus instead of methionine.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and selectivity for delta-opioid receptors.
Uniqueness: 5-Met-enkephalin, 4-d-phe is unique due to the presence of the D-phenylalanine residue, which enhances its stability and resistance to enzymatic degradation. This modification also improves its selectivity and potency at the delta-opioid receptor compared to other enkephalins .
特性
CAS番号 |
61600-34-8 |
|---|---|
分子式 |
C27H35N5O7S |
分子量 |
573.7 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)/t20-,21-,22+/m0/s1 |
InChIキー |
YFGBQHOOROIVKG-FDFHNCONSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


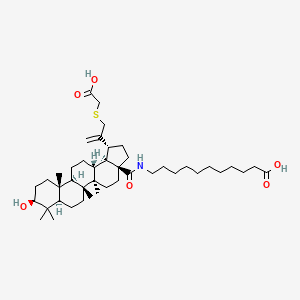

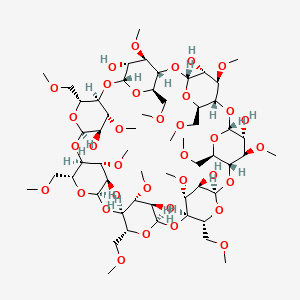
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)
